Cas no 7250-26-2 ((5s,8r,9r,10s,13s,14s,17r)-13-methylspiro[1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione)
![(5s,8r,9r,10s,13s,14s,17r)-13-methylspiro[1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione structure](https://de.kuujia.com/scimg/cas/7250-26-2x500.png)
7250-26-2 structure
Produktname:(5s,8r,9r,10s,13s,14s,17r)-13-methylspiro[1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
(5s,8r,9r,10s,13s,14s,17r)-13-methylspiro[1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
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- (5s,8r,9r,10s,13s,14s,17r)-13-methylspiro[1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
- (5s,8r,9r,10s,13s,14s,17r)-13-methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione; NSC70589; AC1Q6J2Z; CTK5D6270; KST-1A9022; AR-1A6549; NSC61714; AC1L6JZN;
- 7250-26-2
- 17-Hydroxy-3-oxo-19-nor-5alpha,17alpha-pregnane-21-carboxylic acid, gamma-lactone
- DTXSID00289515
- NSC61714
- NSC70589
- NSC-70589
- (5s,8r,9r,10s,13s,14s,17r)-13-methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione
- NSC-61714
- Q27148445
- CHEBI:79408
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- Inchi: InChI=1S/C21H30O3/c1-20-9-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(20)7-10-21(20)11-8-19(23)24-21/h13,15-18H,2-12H2,1H3/t13-,15-,16+,17+,18-,20-,21+/m0/s1
- InChI-Schlüssel: JSXFOYUNEYPEME-BRLQAUDHSA-N
- Lächelt: CC12CCC3C(C1CCC24CCC(=O)O4)CCC5C3CCC(=O)C5
Berechnete Eigenschaften
- Genaue Masse: 330.2196
- Monoisotopenmasse: 330.219
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 0
- Komplexität: 584
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 7
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topologische Polaroberfläche: 43.4Ų
Experimentelle Eigenschaften
- Dichte: 1.16
- Siedepunkt: 504.6°C at 760 mmHg
- Flammpunkt: 221.5°C
- Brechungsindex: 1.554
- PSA: 43.37
- LogP: 4.28390
(5s,8r,9r,10s,13s,14s,17r)-13-methylspiro[1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione Verwandte Literatur
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2. Book reviews
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
7250-26-2 ((5s,8r,9r,10s,13s,14s,17r)-13-methylspiro[1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione) Verwandte Produkte
- 521-12-0(Dromostanolone propionate)
- 564-20-5(Sclareolide)
- 33776-88-4(Androstan-3-one,17-[(1-oxoheptyl)oxy]-, (5a,17b)- (9CI))
- 1164-91-6(Androstanolone acetate)
- 102518-50-3(C18H14Cl2N2Pd)
- 865204-04-2(Benzene, 1-bromo-4-(1-methoxycyclobutyl)-)
- 1142215-00-6(2,2-Dimethyl-3-(piperidin-1-ylcarbonyl)-cyclopropanecarboxylic acid)
- 2229362-16-5(4-amino-4-(1-tert-butyl-1H-pyrazol-4-yl)butanoic acid)
- 5063-65-0(1,2-Epoxyheptane)
- 3278-14-6(N-Phenethylbenzamide)
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